molecular formula C16H10O B1313046 4,4'-Oxybis(ethynylbenzene) CAS No. 21368-80-9

4,4'-Oxybis(ethynylbenzene)

Cat. No.: B1313046
CAS No.: 21368-80-9
M. Wt: 218.25 g/mol
InChI Key: XNNLEMUSWLWGMY-UHFFFAOYSA-N
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Description

4,4'-Oxybis(ethynylbenzene) is a useful research compound. Its molecular formula is C16H10O and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure Analysis

4,4'-Dihydroxydiphenyl ether and 4,4'-oxybis(1-methoxybenzene) have been synthesized and subjected to extensive experimental and theoretical studies to understand their molecular structure, infrared spectra (IR), Raman spectra, and nuclear magnetic resonance (NMR) chemical shifts. Theoretical results obtained with the B3LYP/6-311G(d,p) method showed a good match with experimental values, proving the method's efficacy in predicting the properties of similar materials where experimental results might be challenging to obtain (Liu et al., 2013).

Surface Chemistry and Binding Motifs

Research has also focused on the chemisorption of ethynylbenzene to Au(111) surfaces, leading to the formation of a bound monolayer through a process that facilitates the oxidation of oxygen-containing hydrocarbon species. This study highlights the potential of ethynylbenzene and its derivatives in forming stable layers on metal surfaces, which is critical for applications in nanotechnology and surface engineering (McDonagh et al., 2007).

Catalysis and Chemical Transformations

The oxybromination of ethynylbenzene catalyzed by molybdenum(VI) complexes has been explored, demonstrating the synthetic utility of this reaction through improved yields and selectivity in certain solvents and reaction conditions. This research opens up new avenues for the synthesis of dibrominated compounds, which are valuable intermediates in organic synthesis (Conte et al., 2005).

Materials Science and Engineering

Investigations into the thermal and mechanical properties of liquid crystalline epoxies containing biphenyl ether and aromatic ester mesogenic units have revealed their potential for applications in microelectronics due to high thermal conductivity and excellent thermal stability. Such materials are promising for use in advanced composite materials and electronics, where high performance and reliability are required (Chen et al., 2019).

Photophysics and Photochemistry

The microwave-assisted photooxidation of sulfoxides using ethynylbenzene as a photosensitizer has shown higher efficiency under microwave irradiation compared to traditional thermal heating. This study demonstrates the potential of ethynylbenzene derivatives as efficient photosensitizers in photochemical reactions, opening new pathways for the development of photooxidation processes (Matsukawa et al., 2021).

Biochemical Analysis

Biochemical Properties

4,4’-Oxybis(ethynylbenzene) plays a significant role in biochemical reactions, particularly in the context of organic synthesis and polymer chemistry. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. One notable interaction is with cytochrome P450 enzymes, which are involved in the oxidation of organic substrates. The ethynyl groups in 4,4’-Oxybis(ethynylbenzene) can undergo oxidative reactions, leading to the formation of reactive intermediates that can further react with other biomolecules .

Cellular Effects

The effects of 4,4’-Oxybis(ethynylbenzene) on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism. For instance, exposure to 4,4’-Oxybis(ethynylbenzene) can upregulate the expression of antioxidant enzymes such as superoxide dismutase and catalase, which help mitigate oxidative damage .

Molecular Mechanism

At the molecular level, 4,4’-Oxybis(ethynylbenzene) exerts its effects through several mechanisms. The ethynyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. Additionally, the compound can interact with DNA, causing changes in gene expression. The oxidative stress induced by 4,4’-Oxybis(ethynylbenzene) can activate transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Oxybis(ethynylbenzene) can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to 4,4’-Oxybis(ethynylbenzene) has been shown to cause persistent oxidative stress in cells, leading to chronic changes in cellular function. In vitro studies have demonstrated that prolonged exposure can result in the accumulation of oxidative damage to cellular components .

Dosage Effects in Animal Models

The effects of 4,4’-Oxybis(ethynylbenzene) vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress, which may activate protective cellular responses. At high doses, 4,4’-Oxybis(ethynylbenzene) can cause significant toxicity, leading to liver and kidney damage. Studies in rats and mice have shown that high doses of the compound can result in the degeneration of liver lipids and proliferation of bile duct epithelia .

Metabolic Pathways

4,4’-Oxybis(ethynylbenzene) is involved in several metabolic pathways, primarily those related to oxidative metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting metabolic flux and metabolite levels. The interaction with cytochrome P450 enzymes highlights the compound’s role in oxidative metabolic pathways .

Transport and Distribution

Within cells and tissues, 4,4’-Oxybis(ethynylbenzene) is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transport proteins, facilitating its movement across cellular membranes. Once inside the cell, 4,4’-Oxybis(ethynylbenzene) can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 4,4’-Oxybis(ethynylbenzene) is crucial for its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins. The presence of targeting signals or post-translational modifications may direct 4,4’-Oxybis(ethynylbenzene) to these specific compartments, enhancing its biochemical activity .

Properties

IUPAC Name

1-ethynyl-4-(4-ethynylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O/c1-3-13-5-9-15(10-6-13)17-16-11-7-14(4-2)8-12-16/h1-2,5-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNLEMUSWLWGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434904
Record name 4,4'-Oxybis(ethynylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21368-80-9
Record name 4,4'-Oxybis(ethynylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.